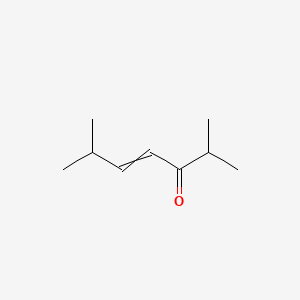
2,6-Dimethylhept-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-hepten-3-one: is an organic compound with the molecular formula C₉H₁₆O . It is a member of the ketone family and is characterized by the presence of a double bond and a ketone functional group. This compound is known for its distinct odor and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 2,6-Dimethyl-4-hepten-3-one involves the aldol condensation of acetone with isobutyraldehyde. This reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Dehydration: The aldol product undergoes dehydration to form the α,β-unsaturated ketone, 2,6-Dimethyl-4-hepten-3-one.
Industrial Production Methods: Industrial production of 2,6-Dimethyl-4-hepten-3-one often involves large-scale aldol condensation reactions followed by purification processes such as distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,6-Dimethyl-4-hepten-3-one can undergo oxidation reactions to form carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in 2,6-Dimethyl-4-hepten-3-one can participate in electrophilic addition reactions, allowing for various substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrogen chloride in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated ketones.
Applications De Recherche Scientifique
Chemistry: 2,6-Dimethyl-4-hepten-3-one is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed reactions involving ketones and alkenes.
Medicine: While not directly used as a drug, 2,6-Dimethyl-4-hepten-3-one serves as a precursor in the synthesis of various medicinal compounds.
Industry: This compound is used in the fragrance industry due to its distinct odor. It is also employed as a solvent and in the production of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-hepten-3-one in chemical reactions involves the interaction of its functional groups with various reagents. The double bond allows for electrophilic addition reactions, while the ketone group can undergo nucleophilic addition. These interactions are facilitated by the molecular structure, which provides sites for chemical reactivity.
Comparaison Avec Des Composés Similaires
2,6-Dimethyl-4-heptanone: Similar in structure but lacks the double bond.
2,6-Dimethyl-3-heptanone: Similar but with the ketone group at a different position.
4-Hepten-3-one: Similar but without the methyl groups.
Uniqueness: 2,6-Dimethyl-4-hepten-3-one is unique due to the presence of both a double bond and a ketone group, which allows it to participate in a wide range of chemical reactions. The methyl groups also contribute to its distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
56259-14-4 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
2,6-dimethylhept-4-en-3-one |
InChI |
InChI=1S/C9H16O/c1-7(2)5-6-9(10)8(3)4/h5-8H,1-4H3 |
Clé InChI |
FXHCGFPVKLZHCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


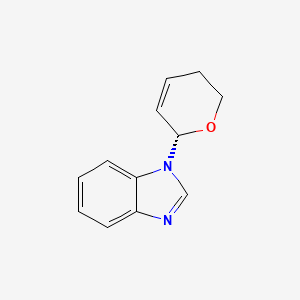

![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
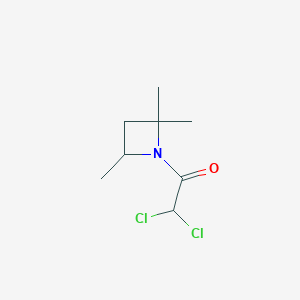
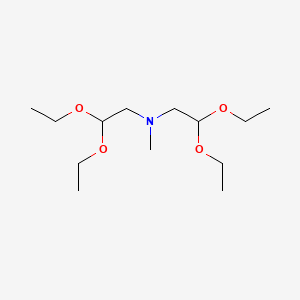
![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)

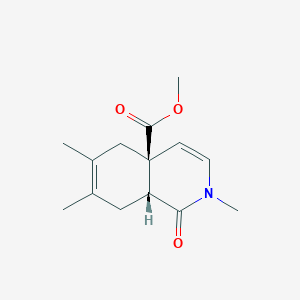
![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
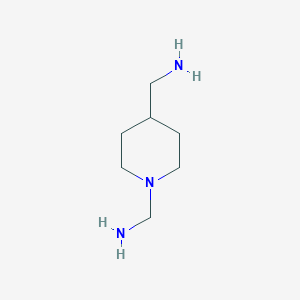
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)

